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molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No. B590938
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04758680

Procedure details

A solution of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (pineapple ketone, 133.0 g, 1.0 mole) and triethylamine (152.0 g, 1.5 moles) in methylene chloride (665 g) is cooled to 5° C. under nitrogen atmosphere. To the cooled solution is added over a period of 2.5 hours, a solution of ethyl chloroformate (127.7 g, 1.18 moles) in methylene chloride (600 g) stirred at 5°-8° C. for two additional hours. The reaction mixture is filtered through a Buchner funnel to remove the triethylamine hydrochloride. The salt is washed with methylene chloride (200 ml). The combined organic layers are washed twice with 100 ml portions of water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product distilled (<0.1 torr) through a Goodloe column to yield 72.5% of ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate product b.p. 87° C. (0.08 torr), IR (neat film) 2980(M), 1770(S), 1715(S), 1640(S), 1250(S) cm-1, 'H NMR δ1.58 (t, J=8 Hz, 3), 1.65 (d, J=7 Hz, 3), 2.32 (s, 3), 4.45 (q, J=7 Hz, 2), 4.75 (q, J=7 Hz, 1), and 3.3% of the diadduct, diethyl 2,5-dimethyl-3,4-furyl dicarbonate, b.p. 110° C. (0.08 torr), IR (neat film 2980(M), 1770(S), 1250(S), 'H NMR δ=1.50 (t, J=6 Hz, 6) 2.3 (S, 6) 4.45 (q, J=8 Hz, 4).
[Compound]
Name
2980(M)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1770(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1715(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1640(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1250(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
665 g
Type
solvent
Reaction Step Two
Quantity
127.7 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Three
Name
ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate
Yield
72.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6](=[O:7])[C:5]([OH:8])=[C:4]([CH3:9])[O:3]1.C(N(CC)CC)C.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[C:18](=[O:19])([O:7][C:6]1[C:5](=[O:8])[CH:4]([CH3:9])[O:3][C:2]=1[CH3:1])[O:20][CH2:21][CH3:22]

Inputs

Step One
Name
2980(M)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1770(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1715(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1640(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1250(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
CC1OC(=C(C1=O)O)C
Name
Quantity
152 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
665 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
127.7 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
600 g
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the cooled solution is added over a period of 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
to remove the triethylamine hydrochloride
WASH
Type
WASH
Details
The salt is washed with methylene chloride (200 ml)
WASH
Type
WASH
Details
The combined organic layers are washed twice with 100 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled (<0.1 torr) through a Goodloe column

Outcomes

Product
Name
ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate
Type
product
Smiles
C(OCC)(OC=1C(C(OC1C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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